2-Benzylmorpholine

Übersicht

Beschreibung

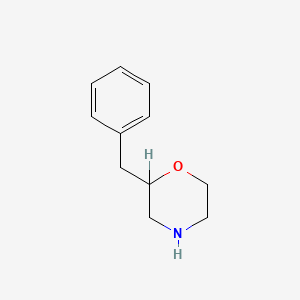

2-Benzylmorpholine is a chemical compound with the empirical formula C11H15NO . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-Benzylmorpholine has been accomplished starting from L-phenylalaninol by employing stereospecific rearrangement of β-amino alcohol using a catalytic amount of (CF3CO)2O as a key step . Another method involves the Baker’s yeast reduction of (Z)-α-bromocinnamaldehyde in the presence of absorbing resins .

Molecular Structure Analysis

The molecular weight of 2-Benzylmorpholine is 177.24 g/mol . The SMILES string representation of its structure is C1COC(CN1)Cc2ccccc2 .

Chemical Reactions Analysis

Morpholines, including 2-Benzylmorpholine, have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Physical And Chemical Properties Analysis

2-Benzylmorpholine is a solid substance . Its physical and chemical properties are influenced by its molecular structure, which includes a morpholine ring . The properties of such compounds can be predicted based on their chemistry .

Wissenschaftliche Forschungsanwendungen

Antimalarial Properties

Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205 demonstrated promising potential for a single-dose cure of malaria . The tetraoxane scaffold, derived from 2-Benzylmorpholine, exhibits antimalarial activity. Further research could explore its mechanism of action and optimize its efficacy.

Appetite Suppression

The synthesis of 2-Benzylmorpholine from allylbenzene, along with its resolution into (+)- and (—)-enantiomers, revealed appetite-suppressing effects in dogs. Oral dosing of the racemate led to appetite suppression, with an ED50 of 3 and 5.5 mg/kg at 1 and 2 hours after a meat meal . Investigating the underlying mechanisms and potential clinical applications is warranted.

Chiral Synthesis

Efficient synthesis of ®-2-Benzylmorpholine has been achieved, starting from L-phenylalaninol, through stereospecific rearrangement of β-phenylalaninol . This chiral synthesis pathway opens avenues for drug development and asymmetric synthesis.

Zukünftige Richtungen

2-Benzylmorpholine is currently used for research and development purposes . Its future directions could include further exploration of its synthesis methods and potential applications.

Relevant Papers

Several papers have been published on the synthesis and properties of morpholines, including 2-Benzylmorpholine . These papers provide valuable insights into the chemical reactions, synthesis methods, and potential applications of 2-Benzylmorpholine .

Wirkmechanismus

Target of Action

2-Benzylmorpholine is a novel appetite suppressant

Mode of Action

It’s known that the compound has an appetite-suppressing effect . This suggests that it may interact with receptors or enzymes involved in the regulation of appetite, potentially altering their function and leading to decreased feelings of hunger.

Pharmacokinetics

One study mentions that 2-benzylmorpholine analogs were metabolically stable in human lung microsomes but displayed rapid metabolism in human liver and in mouse and rat lung and liver microsomes . This suggests that the compound may have good bioavailability in the lungs but may be rapidly metabolized and cleared from the body, potentially limiting its systemic exposure .

Result of Action

The primary known result of 2-Benzylmorpholine’s action is appetite suppression . This effect was observed in dogs given oral doses of the compound . The appetite suppressant effect in dogs declined during 20 days of chronic oral dosing , suggesting that tolerance may develop with prolonged use.

Eigenschaften

IUPAC Name |

2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927378 | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylmorpholine | |

CAS RN |

131887-48-4, 87955-28-0 | |

| Record name | 2-Benzylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

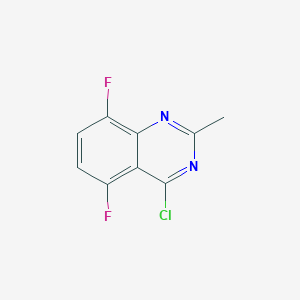

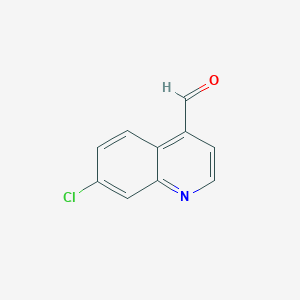

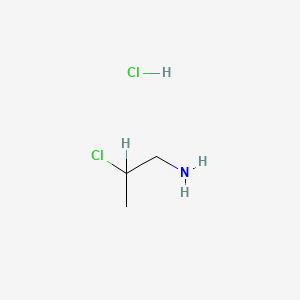

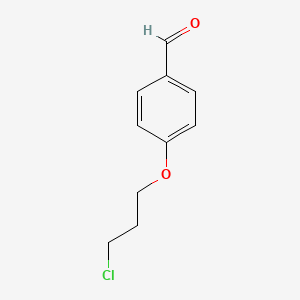

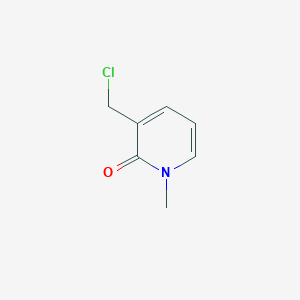

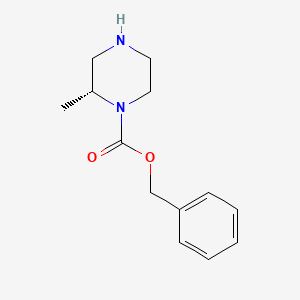

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

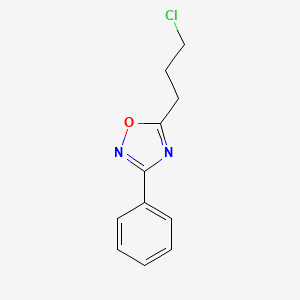

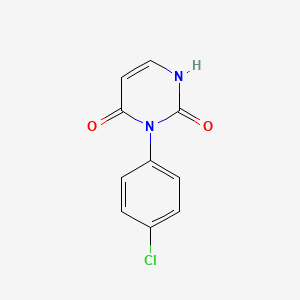

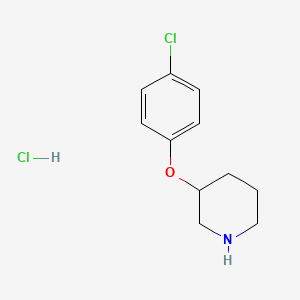

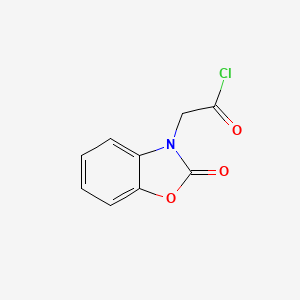

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2-Benzylmorpholine?

A1: While 2-benzylmorpholine is known to possess appetite suppressant activity [, ], the precise mechanism of action remains to be fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.

Q2: How does the stereochemistry of 2-Benzylmorpholine affect its appetite suppressant activity?

A2: Research indicates that the appetite suppressant activity primarily resides in the (+)-enantiomer of 2-benzylmorpholine []. The (-)-enantiomer and the racemic mixture showed less potent anorectic effects in dogs.

Q3: Can you describe the synthesis of 2-Benzylmorpholine from L-Phenylalaninol?

A3: One synthetic approach utilizes L-phenylalaninol and involves a stereospecific rearrangement of the β-amino alcohol using a catalytic amount of (CF3CO)2O as a key step []. This method has been shown to be efficient in producing (R)-2-benzylmorpholine.

Q4: How can NMR spectroscopy be used to study 2-Benzylmorpholine?

A4: NMR spectroscopy, utilizing shift reagents like Zinc(II) meso-tetraphenylporphyrin (ZnTPP), can be employed to simplify and analyze the spectra of 2-benzylmorpholine. This technique aids in structural determination and can even provide information about conformational preferences. Notably, ZnTPP does not affect the rotamer populations of the 2-benzylmorpholine ring [].

Q5: Are there any alternative synthetic routes to produce enantiopure 2-Benzylmorpholine?

A5: Yes, besides the method utilizing L-phenylalaninol, an alternative approach employs a chemo-enzymatic strategy to synthesize the active enantiomer of 2-benzylmorpholine []. Additionally, a Sharpless asymmetric epoxidation strategy can be employed for the synthesis of (R)-2-benzylmorpholine [].

Q6: Has 2-Benzylmorpholine been investigated as a building block in organic synthesis?

A6: Yes, research indicates that chiral secondary amines like 2-benzylmorpholine can be used in amine-promoted asymmetric (4+2) annulation reactions. For instance, 2-benzylmorpholine reacts with specific allenic esters to generate enamine intermediates, which then undergo aza-Diels-Alder reactions with tosylimines to form tetrahydropyridines [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B3024071.png)